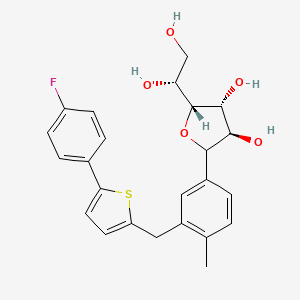
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: is a complex organic compound with the molecular formula C24H25FO5S and a molecular weight of 444.52 g/mol . This compound is often used as an impurity standard in the quality control and assurance processes during the commercial production of Canagliflozin and its related formulations .
Chemical Reactions Analysis
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol is closely related to its role as an impurity in Canagliflozin formulations. It interacts with various molecular targets and pathways involved in the pharmacokinetics and pharmacodynamics of Canagliflozin . The compound’s effects are mediated through its interactions with specific enzymes and receptors, influencing the overall efficacy and safety of the drug .
Comparison with Similar Compounds
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: can be compared with other similar compounds, such as:
- (2R,3S,4R,5S)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .
- (2R,3R,4R)-2-(®-1,2-dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol .
These compounds share structural similarities but differ in their specific functional groups and molecular configurations, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24-/m1/s1 |
InChI Key |
ZLPSHXQANWMHSC-JCQDQNGYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















